4'-Hydroxy-biphenyl-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid has been achieved through multiple methods. One notable method involves starting from 4-hydroxybiphenyl as the starting material, undergoing processes such as esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis to achieve an overall yield of 57.8% (Cai Ji-wen, 2007). Another method reported the regioselective synthesis of 4-hydroxybiphenyl-2-carboxylates via a base-mediated oxygenative [3 + 3] benzannulation reaction of α,β-unsaturated aldehydes and γ-phosphonyl crotonates (P. Joshi et al., 2016).
Molecular Structure Analysis
The molecular structure of 4'-Hydroxy-biphenyl-3-carboxylic acid derivatives has been characterized by various spectroscopic methods. For instance, the crystal structure of certain organotin(IV) carboxylates synthesized with 4'-hydroxybiphenyl-3-carboxylic acid showed the tin atom in an asymmetric unit existing in a trigonal bipyramidal geometry (F. Ahmad et al., 2002).
Chemical Reactions and Properties
Several studies have explored the chemical reactions and properties of 4'-hydroxy-biphenyl-3-carboxylic acid and its derivatives. For example, the synthesis of certain biphenyl 4-carboxylic acid derivatives involved reactions with different aromatic aldehydes to yield novel compounds characterized by elemental analysis, IR, 1H NMR, and mass spectra (Anil Patel et al., 2009).
Physical Properties Analysis
The physical properties of 4'-hydroxy-biphenyl-3-carboxylic acid derivatives have been the subject of various studies. For instance, polymorphism and phase transitions in poly(4'-hydroxybiphenyl-4-carboxylic acid) were observed, revealing orthorhombic crystal lattice structures and phase transitions indicative of the compound's complex physical behavior (Gert Schwarz & H. Kricheldorf, 1995).
Chemical Properties Analysis
The chemical properties of 4'-hydroxy-biphenyl-3-carboxylic acid and its derivatives are closely linked to their structure. Research on various derivatives, including their synthesis, structural characterization, and application in forming metal-organic frameworks (MOFs), highlights the versatility of this compound in designing materials with specific chemical functionalities (Yongliang Shao et al., 2016).
Scientific Research Applications
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: 3HBCA is used in the synthesis of wholly aromatic copolyesters . These copolyesters are based on m-substituted bifunctional comonomers—4’-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids .
- Methods of Application or Experimental Procedures: The copolyesters were synthesized with molar ratios of 3HBCA:3HBA from 0:100 to 60:40, respectively . NMR and FTIR spectroscopy methods were used to prove the full compliance of the copolymer composition with the target ratio of comonomers, as well as high compositional homogeneity .
- Results or Outcomes: The resulting copolyesters have a sufficiently high molecular weight and their intrinsic viscosity values are in the range of 0.6–0.8 dL/g . Thermal analysis showed that all 3HBCA-3HBA copolyesters are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C) . The onset of the intense thermal decomposition of the synthesized polyesters occurs above 450 °C .
Application in Synthesis of Thermotropic Copolyesters
- Specific Scientific Field: Polymer Science
- Summary of the Application: HBCA is used in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) by melt polycondensation .
- Methods of Application or Experimental Procedures: The copolyesters were synthesized by melt polycondensation of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
- Results or Outcomes: The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation was accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values . The mechanical characteristics of these LC copolyesters showed similar or better values than those of well-known LC polymers .
Application in Synthesis of Thermotropic Copolyesters
- Specific Scientific Field: Polymer Science
- Summary of the Application: HBCA is used in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) by melt polycondensation .
- Methods of Application or Experimental Procedures: The copolyesters were synthesized by melt polycondensation of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst . A set of copolymers containing 20–80 mol% of HBCA units was prepared .
- Results or Outcomes: The copolyesters comprising 60–80 mol% of HBCA possessed increased heat resistance and formed nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation was accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values . The mechanical characteristics of these LC copolyesters showed similar or better values than those of well-known LC polymers .
properties
IUPAC Name |
3-(4-hydroxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINNQOZTIDYENK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352293 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy-biphenyl-3-carboxylic acid | |
CAS RN |
121629-21-8 | |
Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121629-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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